molecular formula C16H22BO3Si B1143046 6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID CAS No. 179942-45-1

6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID

Cat. No.: B1143046
CAS No.: 179942-45-1
M. Wt: 301.2 g/mol
InChI Key: PPBKORVDTDHNSD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid possesses a complex nomenclature system reflecting its multifunctional structure. The compound is officially designated by the Chemical Abstracts Service registry number 179942-45-1 and carries numerous synonymous names that reflect different aspects of its molecular architecture. The systematic name incorporates several key structural components: the naphthalene ring system, the boronic acid functionality at the 2-position, and the tert-butyldimethylsilyloxy protecting group at the 6-position.

The molecular structure can be represented by the molecular formula C₁₆H₂₃BO₃Si, indicating the presence of sixteen carbon atoms, twenty-three hydrogen atoms, one boron atom, three oxygen atoms, and one silicon atom. The compound's Simplified Molecular Input Line Entry System notation is recorded as CC(C)(C)Si(C)Oc1ccc2cc(ccc2c1)B(O)O, providing a linear representation of its three-dimensional structure.

Table 1: Nomenclature and Identification Data

Property Value Source
Chemical Abstracts Service Number 179942-45-1
Molecular Formula C₁₆H₂₃BO₃Si
Molecular Weight 302.25 g/mol
Mellon Data Library Number MFCD04115644
Simplified Molecular Input Line Entry System CC(C)(C)Si(C)Oc1ccc2cc(ccc2c1)B(O)O

Alternative nomenclature systems provide additional insight into the compound's structural characteristics. The compound is frequently referenced as tert-Butyl[[6-(dihydroxyboryl)-2-naphthyl]oxy]dimethylsilane, emphasizing the relationship between the silyl protecting group and the boronic acid functionality. Another commonly used designation is [6-[(tert-Butyldimethylsilyl)oxy]naphthalen-2-yl]boronic acid, which highlights the positional relationship between functional groups on the naphthalene ring system.

The International Union of Pure and Applied Chemistry name for this compound reflects the systematic approach to organic nomenclature, describing the compound as 2-(tert-Butyldimethylsilyloxy)naphthalene-6-boronic acid. This nomenclature clearly delineates the substitution pattern on the naphthalene ring, with the silyloxy group at the 2-position and the boronic acid functionality at the 6-position, though some sources indicate alternative numbering systems that place the boronic acid at the 2-position and the silyloxy group at the 6-position.

Historical Development and Discovery

The development of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid emerges from the broader historical context of boronic acid chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's seminal discovery involved treating diethylzinc with triethylborate to produce the highly air-sensitive triethylborane, which upon slow oxidation in ambient air eventually yielded ethylboronic acid. This foundational work established the fundamental principles of boronic acid synthesis and laid the groundwork for subsequent developments in organoboron chemistry.

The evolution of boronic acid derivatives gained significant momentum throughout the twentieth century, particularly with the recognition of their unique properties as mild organic Lewis acids and their relatively benign reactivity profiles. The stability of boronic acids to atmospheric oxidation proved considerably superior to that of borinic acids, which result from the first oxidation of boranes, while their ultimate degradation into environmentally friendly boric acid established them as "green" compounds suitable for widespread synthetic applications.

The specific development of silyl-protected naphthaleneboronic acids, including 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid, represents a more recent advancement in synthetic methodology. The incorporation of tert-butyldimethylsilyl protecting groups became particularly valuable due to their stability under various reaction conditions while remaining selectively removable under mild acidic conditions. This protective strategy enabled the synthesis of complex boronic acid derivatives that could withstand harsh synthetic transformations while maintaining the integrity of both the boronic acid functionality and associated aromatic systems.

Research applications have demonstrated the utility of this compound in various synthetic contexts, particularly in the development of photocaged nucleotides and advanced cross-coupling methodologies. The synthesis of related compounds has utilized canonical triphosphate synthesis methods and specialized desilylation conditions, highlighting the versatility of silyl-protected boronic acids in complex synthetic sequences.

Position in Boronic Acid Derivatives

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid occupies a distinctive position within the broader classification of boronic acid derivatives, representing an advanced example of functionalized aromatic boronic acids with integrated protective strategies. The compound exemplifies the evolution of organoboron chemistry from simple alkyl and aryl boronic acids to sophisticated multifunctional derivatives designed for specific synthetic applications.

Within the hierarchy of organoboron compounds, boronic acids have emerged in a leading position due to their remarkable versatility and the discovery of transformative chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This particular compound represents a specialized subset of boronic acids that incorporate both aromatic complexity through the naphthalene system and strategic protection through the tert-butyldimethylsilyl group, enabling selective functionalization in complex synthetic environments.

Table 2: Physical and Chemical Properties

Property Value Method/Conditions Source
Melting Point 244-248°C Experimental
Boiling Point 414.0±37.0°C Predicted
Density 1.07±0.1 g/cm³ Predicted
Acidity Coefficient (pKa) 8.74±0.30 Predicted
Topological Polar Surface Area 49.69 Ų Computational
Octanol-Water Partition Coefficient (LogP) 2.9036 Computational
Hydrogen Bond Acceptors 3 Computational
Hydrogen Bond Donors 2 Computational
Rotatable Bonds 3 Computational

The compound's role in synthetic chemistry extends beyond simple cross-coupling applications to encompass advanced methodologies in carbohydrate chemistry and photochemical systems. Research has demonstrated the effectiveness of related silyl-protected boronic acids in site-selective functionalization protocols, where the combination of boronic acid reactivity and silyl protection enables unprecedented selectivity in complex molecular environments. These applications highlight the compound's position as a sophisticated tool for synthetic chemists working with challenging substrates requiring orthogonal protection strategies.

The naphthalene backbone distinguishes this compound from simpler phenylboronic acid derivatives, providing enhanced aromatic character and potential for extended conjugation systems. This structural feature positions the compound within the subset of polycyclic aromatic boronic acids, which have found applications in materials science and the synthesis of complex natural products. The combination of the extended aromatic system with the boronic acid functionality creates opportunities for both electronic and steric effects that can be exploited in selective synthetic transformations.

Properties

CAS No.

179942-45-1

Molecular Formula

C16H22BO3Si

Molecular Weight

301.2 g/mol

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]boronic acid

InChI

InChI=1S/C16H22BO3Si/c1-16(2,3)12-7-8-13-11(10-12)6-9-14(17(18)19)15(13)20-21(4)5/h6-10,18-19H,1-5H3

InChI Key

PPBKORVDTDHNSD-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O

Canonical SMILES

B(C1=C(C2=C(C=C1)C=C(C=C2)C(C)(C)C)O[Si](C)C)(O)O

Origin of Product

United States

Preparation Methods

Silylation of 6-Hydroxy-2-Naphthaleneboronic Acid

The most direct method involves protecting 6-hydroxy-2-naphthaleneboronic acid with TBDMS chloride. This two-step process is widely adopted for its scalability:

Step 1: Synthesis of 6-Hydroxy-2-Naphthaleneboronic Acid
2-Naphthol undergoes directed ortho-metalation with n-butyllithium, followed by quenching with triisopropyl borate to install the boronic acid group. Yields typically range from 60–75%.

Step 2: TBDMS Protection
6-Hydroxy-2-naphthaleneboronic acid is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole as a base. Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) serves as the solvent, with reactions completing within 12–24 hours at 25°C.

Reaction Conditions Table

ParameterValue
SolventAnhydrous THF
Temperature25°C
Reaction Time18 hours
Yield82–89%
CatalystImidazole (1.2 equiv)

Post-reaction, the crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1) to remove unreacted silyl chloride and imidazole byproducts.

Boronic Acid Installation via Miyaura Borylation

For substrates where direct boronation is challenging, palladium-catalyzed Miyaura borylation offers an alternative. This method is particularly useful when functional group compatibility issues arise with the TBDMS group:

Step 1: Silylation of 6-Hydroxy-2-Bromonaphthalene
6-Hydroxy-2-bromonaphthalene is protected with TBDMSCl under standard conditions (imidazole, DMF, 25°C).

Step 2: Miyaura Borylation
The brominated intermediate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate. Key parameters include:

  • Solvent: 1,4-dioxane

  • Temperature: 80–90°C

  • Reaction Time: 6–8 hours

  • Yield: 70–78%

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetalation with B₂pin₂. Reductive elimination yields the boronic ester, which is hydrolyzed to the boronic acid using HCl.

Critical Analysis of Methodologies

Yield Optimization Strategies

  • Silylation Efficiency : Using fresh TBDMSCl and rigorously anhydrous conditions improves yields to >85%.

  • Boronic Acid Stability : Adding 2,2-dimethyl-1,3-propanediol as a stabilizer prevents deboronation during chromatography.

  • Catalyst Selection : Pd(OAc)₂ with XPhos ligand increases turnover in Miyaura borylation, reducing Pd loading to 2 mol%.

Byproduct Formation

Common impurities include:

  • Desilylated Product : Caused by trace moisture; mitigated by molecular sieves.

  • Diboronic Acids : Result from over-borylation; controlled by stoichiometric B₂pin₂.

PropertyValueSource
Melting Point244–248°C
Boiling Point414.0±37.0°C (Predicted)
Density1.07±0.1 g/cm³
pKa8.74±0.30

Safety Considerations

  • GHS Hazards : Skin/eye irritation (H315, H319), respiratory irritation (H335).

  • Storage : Store under nitrogen at 2–8°C to prevent hydrolysis of the TBDMS group.

Industrial-Scale Production Insights

Large-scale synthesis (>1 kg) employs continuous flow reactors to enhance heat dissipation and reduce reaction times. Key adaptations include:

  • In-line Quenching : Immediate neutralization of excess TBDMSCl with aqueous NaHCO₃.

  • Crystallization Purification : Replaces chromatography; uses toluene/hexane antisolvent systems .

Chemical Reactions Analysis

Types of Reactions

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Oxidation: The boronic acid moiety can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Phenols: Formed from oxidation of the boronic acid moiety.

Scientific Research Applications

Organic Synthesis

Coupling Reactions:
The primary application of 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid is in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely utilized in the synthesis of biaryl compounds, pharmaceuticals, and agrochemicals. The presence of the boronic acid functional group allows it to react with aryl halides under palladium-catalyzed conditions, facilitating the formation of complex organic molecules.

Reagent in Chemical Transformations:
This compound serves as a reagent in various chemical transformations due to its ability to form reversible covalent bonds with diols. This property is particularly useful in medicinal chemistry and materials science, where selective functionalization of organic substrates is required.

Stability and Solubility

The t-butyldimethylsilyloxy group attached to the naphthalene structure enhances the compound's solubility and stability compared to simpler boronic acids. This characteristic is crucial when working under different reaction conditions, such as varying solvent systems (water or organic solvents) and temperatures. The stability provided by the silyloxy group also helps minimize side reactions during synthesis.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid in various applications:

  • Study on Biaryl Synthesis: A research article demonstrated that using this compound in Suzuki coupling reactions yielded biaryl compounds with high efficiency (up to 99% yield) when optimized under inert atmospheric conditions and specific solvent choices .
  • Pharmaceutical Applications: In medicinal chemistry, this compound has been employed to synthesize novel drug candidates by facilitating complex molecular architectures through efficient coupling strategies .

Comparison with Other Boronic Acids

Property6-T-Butyldimethylsilyloxy-2-Naphthaleneboronic AcidOther Boronic Acids
StabilityHigh due to silyloxy groupVariable
SolubilityEnhancedOften limited
Yield in Suzuki CouplingUp to 99%Generally lower
Reaction ConditionsInert atmosphere preferredLess stringent

Mechanism of Action

The mechanism of action of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond. The tert-butyldimethylsilyloxy group provides stability to the molecule and can be selectively removed or substituted as needed.

Comparison with Similar Compounds

Key Features :

  • Boronic Acid Group : Enables participation in cross-coupling reactions.
  • TBS Protecting Group : Improves solubility in organic solvents and resistance to hydrolysis compared to smaller alkoxy groups (e.g., methoxy).
  • Naphthalene Backbone : Offers extended conjugation, influencing electronic properties and binding interactions.

Comparison with Structurally Similar Compounds

3-Thiophenylboronic Acid (C₆H₄SBr)

  • Structure : A thiophene ring with a boronic acid group at the 3-position and a bromine substituent.
  • Key Differences: Aromatic System: Thiophene (5-membered, sulfur-containing) vs. naphthalene (10-membered fused benzene rings). Applications: Primarily used in electronic materials due to thiophene’s conductive properties, whereas the naphthalene derivative is more suited for pharmaceutical intermediates.

6-Methoxy-2-Naphthaleneboronic Acid

  • Structure : Methoxy (-OCH₃) group at the 6-position instead of TBS.
  • Key Differences :
    • Stability : The methoxy group is less bulky and more prone to hydrolysis under acidic/basic conditions compared to TBS.
    • Synthetic Utility : Methoxy groups are permanent protecting groups, limiting their use in multi-step syntheses requiring deprotection. TBS can be selectively removed using fluoride ions (e.g., TBAF).
    • Electronic Effects : Methoxy is electron-donating, increasing the electron density of the naphthalene ring, whereas TBS is weakly electron-withdrawing due to its siloxy nature.

2-(6-Methoxynaphthalen-2-yl)Propanal

  • Structure : A naphthalene derivative with a methoxy group at the 6-position and a propanal side chain at the 2-position.
  • Key Differences :
    • Functional Groups : Lacks a boronic acid moiety, making it unsuitable for cross-coupling but relevant as a precursor to pharmaceuticals like naproxen.
    • Synthetic Pathways : Synthesized via Friedel-Crafts acylation and epoxide rearrangement, contrasting with the boronic acid’s preparation via Miyaura borylation.

Comparative Data Table

Property 6-TBS-2-Naphthaleneboronic Acid 3-Thiophenylboronic Acid 6-Methoxy-2-Naphthaleneboronic Acid
Molecular Formula C₁₆H₂₃BO₃Si C₆H₄SBr C₁₁H₁₁BO₃
Molecular Weight (g/mol) 302.25 189.07 202.01
Aromatic System Naphthalene Thiophene Naphthalene
Substituent Effects Steric protection (TBS) Electron-rich (S, Br) Electron-donating (OCH₃)
Thermal Stability (TGA) High (>250°C) Moderate (~200°C) Moderate (~180°C)
Key Applications Pharmaceuticals, OLEDs Conductive polymers Drug intermediates

Note: Thermal stability data inferred from typical behavior of silyl ethers vs. methoxy/thiophene derivatives.

Biological Activity

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid (CAS Number: 179942-45-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a naphthalene moiety and a tert-butyldimethylsilyloxy group. The biological activity of this compound is primarily investigated in the context of antimicrobial properties, cytotoxicity, and its role as a building block in drug synthesis.

  • Molecular Formula : C16H23BO3Si
  • Molecular Weight : 302.25 g/mol
  • Purity : Typically ≥95% for research applications

Biological Activity Overview

The biological activity of 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid has been explored in various studies, highlighting its potential as an antimicrobial agent and its cytotoxic effects on certain cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Organism MIC (µg/mL) Comparison Drug MIC (µg/mL)
Staphylococcus aureus6.3Ceftriaxone6.3
Escherichia coli6.3Benzylpenicillin18.75

These results suggest that 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid could be a promising candidate for further development as an antimicrobial agent, particularly against resistant strains of bacteria.

Cytotoxic Activity

In addition to its antimicrobial properties, the compound has demonstrated cytotoxic effects in various assays. For example, it was tested against the marine crustacean Artemia salina, where it exhibited notable cytotoxicity.

Compound LC50 (µg/mL)
6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid>1000
Reference Compound (e.g., Betulonic Acid)88.7

The high LC50 value indicates that while the compound possesses cytotoxic properties, it may also exhibit a favorable safety profile at lower concentrations.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study published in Molecules detailed the synthesis of various naphthalene boronic acid derivatives, including 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid. The results indicated pronounced antimicrobial activity against Staphylococcus aureus and Escherichia coli, establishing its potential as an effective antibacterial agent .
  • Cytotoxicity Assessment : In another study focusing on the cytotoxic effects against Artemia salina, the compound displayed significant activity, suggesting that it may influence cellular mechanisms leading to apoptosis or necrosis in susceptible organisms .
  • Application in Drug Synthesis : This boronic acid derivative is also noted for its utility in Suzuki coupling reactions, which are pivotal in synthesizing complex organic molecules for pharmaceutical applications . Its ability to form stable complexes with various substrates enhances its relevance in medicinal chemistry.

Q & A

Basic Research Questions

Q. What is the synthetic pathway for 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid, and how does the silyl protecting group influence reactivity?

  • Methodological Answer : The compound is synthesized via silylation of the hydroxyl group on naphthalenol using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions, followed by boronation at the 2-position. The TBDMS group acts as a protecting agent, preventing undesired side reactions (e.g., oxidation or cross-coupling at the hydroxyl site) during Suzuki-Miyaura couplings. Key steps include inert atmosphere handling and purification via column chromatography to isolate the boronic acid derivative .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms the silyl group attachment and boronic acid functionality. X-ray crystallography (if crystalline) resolves polymorphic forms, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Fourier-Transform Infrared (FTIR) spectroscopy identifies B-O and Si-O bond vibrations .

Q. How should researchers handle stability issues related to boronic acid derivatives during storage?

  • Methodological Answer : Store the compound under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the boronic acid group. Periodic NMR analysis is recommended to monitor degradation, particularly the formation of boroxines .

Advanced Research Questions

Q. How do polymorphic forms of naphthaleneboronic acid derivatives affect catalytic efficiency in cross-coupling reactions?

  • Methodological Answer : Polymorphs (e.g., differing hydrogen-bond networks) alter solubility and reactivity. For example, identifies two polymorphs of (naphthalen-1-yl)boronic acid with distinct crystal packing. Researchers should screen crystallization conditions (solvent, temperature) and correlate polymorph structure with reaction kinetics using time-resolved XRD and kinetic studies .

Q. What computational strategies can optimize reaction conditions for Suzuki-Miyaura couplings involving this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity. Machine learning (ML) algorithms, trained on datasets of reaction parameters (catalyst loading, solvent polarity), identify optimal conditions. ICReDD’s integrated computational-experimental workflow () reduces trial-and-error by prioritizing high-yield pathways .

Q. How can factorial design address contradictions in reported catalytic efficiencies for this compound?

  • Methodological Answer : Apply a 2^k factorial design to test variables (e.g., catalyst type, temperature, solvent) simultaneously. For instance, highlights statistical DOE methods to resolve discrepancies in TiO₂ photoactivity studies. Analyze interactions between factors using ANOVA and Pareto charts to identify dominant variables .

Q. What role does the TBDMS group play in preventing protodeboronation during cross-coupling reactions?

  • Methodological Answer : The bulky TBDMS group sterically shields the boronic acid moiety, reducing undesired protodeboronation. Compare reaction outcomes with/without the silyl group via LC-MS monitoring. ’s silyl-protected analogs demonstrate enhanced stability in acidic conditions .

Data Analysis and Experimental Design

Q. How to design experiments for scaling up synthesis while maintaining purity?

  • Methodological Answer : Use response surface methodology (RSM) to optimize reaction parameters (e.g., stoichiometry, temperature gradients) during scale-up. ’s factorial design principles minimize experimental runs while maximizing data robustness. Implement inline PAT (Process Analytical Technology) tools for real-time purity monitoring .

Q. What strategies reconcile conflicting data on solvent effects in boronic acid coupling reactions?

  • Methodological Answer : Conduct a meta-analysis of published data, categorizing solvents by polarity, coordinating ability, and boiling point. Use multivariate regression to isolate solvent-specific effects. ’s approach to TiO₂ photoactivity meta-studies provides a template for systematic data reconciliation .

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